molecular formula C15H23B B1280167 1-Bromo-4-nonylbenzene CAS No. 51554-94-0

1-Bromo-4-nonylbenzene

Cat. No. B1280167
CAS RN: 51554-94-0
M. Wt: 283.25 g/mol
InChI Key: LVCWOFRWEVUMNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves the selective halogenation of benzene rings. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration in water is reported to yield a high purity product . Although the synthesis of 1-Bromo-4-nonylbenzene is not explicitly described, similar methods could potentially be applied, considering the reactivity of the benzene ring towards electrophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is influenced by the presence of halogen atoms, which can engage in various interactions. X-ray structure determinations of bromo- and bromomethyl-substituted benzenes reveal interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the overall packing motifs in the solid state . These findings suggest that 1-Bromo-4-nonylbenzene would also exhibit specific intermolecular interactions due to the presence of the bromine atom.

Chemical Reactions Analysis

Brominated benzene compounds participate in various chemical reactions. For example, the radical anions of 1-bromo-4-nitrobenzene are shown to be reactive in an ionic liquid, leading to the formation of nitrobenzene radical anion and bromide ions . Additionally, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid demonstrates the formation of arylzinc compounds . These studies indicate that brominated benzene derivatives, such as 1-Bromo-4-nonylbenzene, could undergo similar reductive processes and form reactive intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the substituents on the benzene ring. The presence of bromine atoms can affect the electron distribution and reactivity of the molecule. For instance, the reactivity of the 1-bromo-4-nitrobenzene radical anion is enhanced in an ionic liquid compared to conventional solvents . This suggests that the physical properties such as solubility and the chemical reactivity of 1-Bromo-4-nonylbenzene could also be significantly altered by the choice of solvent and conditions.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

1-Bromo-4-nonylbenzene is utilized as an intermediate in the synthesis of various compounds. For instance, it's involved in the synthesis of 1-bromo-2,4-dinitrobenzene, which is used in the production of medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials. This synthesis demonstrates a high yield and purity, making it significant for pharmaceutical applications (Xuan et al., 2010).

Chemical Reactions and Solvent Effects

The compound's behavior in various chemical reactions, especially in the presence of different solvents, is of interest. For example, studies have explored the effect of solvents on the lithium-bromine exchange of aryl bromides like 1-bromo-4-nonylbenzene. Such research is crucial in understanding and optimizing chemical reactions involving this compound (Bailey et al., 2006).

Radiochemistry and Metallo-Organic Synthesis

In radiochemistry, specifically in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, 1-bromo-4-nonylbenzene plays a role. This compound is pivotal for 18F-arylation reactions using metallo-organic fluorophenyl compounds, which are significant in the development of radiopharmaceuticals (Ermert et al., 2004).

Liquid Crystal Synthesis

1-Bromo-4-nonylbenzene is also used in synthesizing liquid crystals. The compound serves as a precursor in reactions leading to chiral liquid crystals, an area of research with potential applications in display technologies and optical devices (Bertini et al., 2003).

Halogenation and Polymer Chemistry

Studies have been conducted on the halogenation of polyalkylbenzenes, where 1-bromo-4-nonylbenzene is involved in the production of mixed halogenated compounds. Such research is relevant in the field of polymer chemistry, as halogenated compounds play a role in creating polymers with specific properties (Bovonsombat & Mcnelis, 1993).

Safety And Hazards

1-Bromo-4-nonylbenzene is associated with some safety hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes in contact with the skin, it should be washed off with plenty of soap and water . If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

1-bromo-4-nonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Br/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCWOFRWEVUMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504086
Record name 1-Bromo-4-nonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-nonylbenzene

CAS RN

51554-94-0
Record name 1-Bromo-4-nonylbenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-nonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-nonylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Vijayaraghavan, S Kumar - Molecular Crystals and Liquid …, 2006 - Taylor & Francis
… Wolff–Kishner reduction of the ketone 2 furnished 1-bromo-4-nonylbenzene 3. Pd-catalyzed alkynylation of 3 with 2-methyl-3-butyn-2-ol afforded the protected phenylacetylene 4, which …
Number of citations: 6 www.tandfonline.com
T Ikeue, N Aratani, A Osuka - Israel journal of chemistry, 2005 - Wiley Online Library
… by the Grignard reagent to give 1-(4-bromophenyl)-1-hydroxynonane (5), which was then iodinated with (Me)3SiCl and NaI, and reduced with NaBH4 to 1-bromo-4-nonylbenzene (6).4-…
Number of citations: 26 onlinelibrary.wiley.com
GW Gray, M Hird, D Lacey, KJ Toyne - Journal of the Chemical Society …, 1989 - pubs.rsc.org
The tetrakis(triphenylphosphine) palladium (0)-catalysed coupling of arylboronic acids with aryl halides is used to prepare several 4,4″-dialkyl- and 4,4″-alkoxyalkyl-1,1′:4′,1″-…
Number of citations: 261 pubs.rsc.org
T Yatabe, Y Kawanishi, S Nishimura, T Inoue - Liquid Crystals, 2014 - Taylor & Francis
… [Citation49] 1-Ethynyl-4-nonylbenzene (7h) was prepared from 1-bromo-4-nonylbenzene using a standard procedure consisting of Sonogashira coupling followed by desilylation.[…
Number of citations: 2 www.tandfonline.com

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